molecular formula C30H24N2O5 B303094 2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Cat. No. B303094
M. Wt: 492.5 g/mol
InChI Key: KVKBJECDFSPLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as DPA-714 and is a member of the family of isoindolinone derivatives. DPA-714 has been found to have a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor properties. In

Mechanism of Action

The exact mechanism of action of DPA-714 is not fully understood. However, it is believed to act on the translocator protein (TSPO), which is involved in the regulation of cellular processes such as apoptosis, inflammation, and oxidative stress. DPA-714 has been found to bind to TSPO and modulate its activity, leading to the observed biological effects.
Biochemical and Physiological Effects:
DPA-714 has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. DPA-714 has also been found to reduce oxidative stress, which is a major contributor to neurodegenerative diseases. Additionally, DPA-714 has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using DPA-714 in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using DPA-714 is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the research of DPA-714. One area of focus is the development of more potent and selective TSPO ligands. This could lead to the development of more effective treatments for diseases such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DPA-714 and its effects on cellular processes. Finally, more research is needed to explore the potential use of DPA-714 as a treatment for cancer.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 4-(2,5-dimethylphenoxy)benzoic acid with 3-aminophenol to produce the intermediate compound 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide. This intermediate is then reacted with 3-bromo-4-(2,3-dihydro-1H-isoindol-5-yl)phenol to produce the final product DPA-714. The synthesis of DPA-714 has been optimized to produce high yields and purity.

Scientific Research Applications

DPA-714 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. DPA-714 has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPA-714 has been found to have anti-tumor properties, making it a potential treatment for cancer.

properties

Product Name

2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide

InChI

InChI=1S/C30H24N2O5/c1-19-11-12-20(2)27(15-19)36-18-28(33)31-21-7-6-10-23(16-21)37-24-13-14-25-26(17-24)30(35)32(29(25)34)22-8-4-3-5-9-22/h3-17H,18H2,1-2H3,(H,31,33)

InChI Key

KVKBJECDFSPLAT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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